molecular formula C21H23NO4 B557749 FMOC-D-allo-Isoleucine CAS No. 118904-37-3

FMOC-D-allo-Isoleucine

Cat. No. B557749
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-ORAYPTAESA-N
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Description

FMOC-D-allo-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .


Synthesis Analysis

FMOC-D-allo-Isoleucine is used in the synthesis of calpinactam, a multidrug used to treat tuberculosis . The chemical structure of FMOC-D-allo-Isoleucine has been analyzed by spectroscopic methods and found to be labile .


Molecular Structure Analysis

The molecular formula of FMOC-D-allo-Isoleucine is C21H23NO4 . It has been demonstrated that the morphologies resulting from self-assembly of FMOC modified aliphatic single amino acids (Fmoc-SAAs) can be controlled .


Chemical Reactions Analysis

A simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .


Physical And Chemical Properties Analysis

FMOC-D-allo-Isoleucine is a white to off-white powder . Its melting point is between 145-155 °C . The optical rotation is [a]D20 = +12 ± 2º (C=1 in DMF) .

Scientific Research Applications

1. Selective PPARgamma Modulation

  • FMOC-L-Leucine, a chemically distinct PPARgamma ligand, binds uniquely to PPARgamma, inducing a specific allosteric configuration. This results in differential cofactor recruitment and distinct pharmacological properties, such as improved insulin sensitivity with lower adipogenic activity. This suggests potential applications in metabolic diseases like diabetes (Rocchi et al., 2001).

2. Fabrication of Functional Materials

  • FMOC-modified amino acids and peptides exhibit self-assembly features due to the inherent hydrophobicity and aromaticity of the FMOC group. These properties are applied in various fields, including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).

3. Surfactant Properties and Chiroptical Spectroscopy

  • The sodium salts of FMOC-amino acids, including FMOC-L-isoleucine, exhibit surfactant properties. These properties are confirmed through visual observation and tensiometry measurements, and their chiroptical spectroscopic properties have been studied, opening new research areas in surface chemistry and materials science (Vijay & Polavarapu, 2012).

4. One-Pot Synthesis of α-Amino Diazoketones

  • A one-pot synthesis method for N-9-fluorenylmethyloxycarbonyl (FMOC) α-amino diazoketones from α-amino acids has been developed. This method respects the chirality of starting α-amino acids and can be applied to FMOC-D-allo-Isoleucine, indicating potential applications in peptide synthesis and organic chemistry (Siciliano et al., 2012).

5. Solid Phase Peptide Synthesis

  • FMOC amino acids have been widely used in solid phase peptide synthesis (SPPS) due to the variety of solid supports, linkages, and side chain protecting groups. This methodology has enabled impressive syntheses of biologically active peptides and small proteins, indicating a significant role in bioorganic chemistry (Fields & Noble, 2009).

Safety And Hazards

When handling FMOC-D-allo-Isoleucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, FMOC-D-allo-Isoleucine holds significant value as a reagent in peptide synthesis and diverse scientific research applications .

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426315
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FMOC-D-allo-Isoleucine

CAS RN

118904-37-3
Record name FMOC-D-allo-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2~{R},3~{S})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Kikuchi, T Hoshikawa, S Fujimura… - Journal of Natural …, 2015 - ACS Publications
… Successive condensation with Fmoc-l-proline, Fmoc-d-allo-isoleucine, and Fmoc-l-threonine was carried out in the usual way for solid-phase peptide synthesis to give tetrapeptide 11. …
Number of citations: 12 pubs.acs.org
SA Cochrane, CT Lohans, JR Brandelli… - Journal of medicinal …, 2014 - ACS Publications
… Fmoc-d-allo-isoleucine (5 equiv) was preactivated by shaking with HATU (5 equiv) and DIPEA (10 equiv) in DMF (5 mL) for 5 min. The resin was bubbled in the coupling solution for 1 h, …
Number of citations: 70 pubs.acs.org
SA Cochrane, CT Lohans, MJ van Belkum… - Organic & …, 2015 - pubs.rsc.org
… Fmoc-D-allo-isoleucine (5 equiv.) was pre-activated by shaking with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (5 equiv.) …
Number of citations: 45 pubs.rsc.org
UK Shrestha, AE Golliher, TD Newar… - The Journal of …, 2021 - ACS Publications
The first asymmetric total synthesis of C(9)-S-(+)-taumycin A is now reported using an approach that targeted both C(9) diastereomers concurrently. To facilitate this work, we called …
Number of citations: 5 pubs.acs.org

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